molecular formula C6H12N2 B3276001 2-(N-(2-methylpropyl)amino)acetonitrile CAS No. 63315-37-7

2-(N-(2-methylpropyl)amino)acetonitrile

Cat. No. B3276001
CAS RN: 63315-37-7
M. Wt: 112.17 g/mol
InChI Key: DAYCWCMZFOMJDW-UHFFFAOYSA-N
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Description

2-(N-(2-methylpropyl)amino)acetonitrile, also known as (isobutylamino)acetonitrile, is a chemical compound with the CAS Number: 63315-37-7 . It has a molecular weight of 112.17 .


Molecular Structure Analysis

The InChI code for 2-(N-(2-methylpropyl)amino)acetonitrile is 1S/C6H12N2/c1-6(2)5-8-4-3-7/h6,8H,4-5H2,1-2H3 . This indicates that the compound has a carbon backbone with an isobutyl group and an amino group attached to it.


Physical And Chemical Properties Analysis

2-(N-(2-methylpropyl)amino)acetonitrile is a liquid at room temperature . The compound should be stored at room temperature .

Scientific Research Applications

Chemical Properties and Interactions

  • 2-(N-(2-methylpropyl)amino)acetonitrile's behavior in chemical interactions can be inferred from studies on similar compounds. For instance, the excess enthalpies and volumes of mixtures of isomeric butyl amines and acetonitrile were determined, revealing information about the dissociation of self-associated amine species and the formation of amine-acetonitrile complexes in solution. This indicates how 2-(N-(2-methylpropyl)amino)acetonitrile might behave in similar chemical environments (Pathak et al., 1994).

Role in Synthesis Reactions

  • The compound is potentially useful in synthesis reactions. For instance, methyl 2-ethylbutyrate reacted with methyl iodide to give a product, which upon further reaction with the methylene carbanion of acetonitrile, resulted in an oxo-hexanenitrile compound. This showcases the role similar compounds can play in complex organic synthesis (Rouchaud et al., 2010).

Applications in Polymer Chemistry

  • In the realm of polymer chemistry, 2-(N-(2-methylpropyl)amino)acetonitrile-related compounds have shown potential. A study demonstrated the synthesis of functionalized 2-aminohydropyridines and 2-pyridinones via domino reactions involving arylamines, methyl propiolate, aromatic aldehydes, and substituted acetonitriles, highlighting the versatility of acetonitrile derivatives in synthesizing complex organic molecules (Sun et al., 2011).

Involvement in Energetic Material Synthesis

  • The use of aminoacetonitrile in synthesizing energetic compounds is another significant application. A study described the reaction of aminoacetonitrile with cyanogen azide, leading to various energetic salts based on tetrazole derivatives. This illustrates its role in creating compounds with potential applications in energy storage or propulsion (Kumar et al., 2017).

In Spectroscopy and Molecular Structure Analysis

  • Aminoacetonitrile, a related compound, was studied for its microwave spectrum, structure, and dipole moment. This type of research contributes to understanding the molecular structure and bonding characteristics of such compounds, which can be extrapolated to 2-(N-(2-methylpropyl)amino)acetonitrile (Pickett, 1973).

Research in Organic Chemistry

  • Research has been conducted on the reactivity of similar compounds in organic reactions, such as electrophilic, nucleophilic, and radical reactions, with 2-(N-methylanilino)-2-phenylsulfanylacetonitrile serving as a reagent. These studies provide insights into the chemical behavior of 2-(N-(2-methylpropyl)amino)acetonitrile under various conditions (Chen et al., 1994).

Safety And Hazards

The safety information for 2-(N-(2-methylpropyl)amino)acetonitrile indicates that it is a dangerous substance. The hazard statements include H227, H302, H312, H314, H332, H335 . These codes indicate that the compound is highly flammable, harmful if swallowed, in contact with skin or if inhaled, and causes serious eye irritation .

properties

IUPAC Name

2-(2-methylpropylamino)acetonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12N2/c1-6(2)5-8-4-3-7/h6,8H,4-5H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DAYCWCMZFOMJDW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CNCC#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

112.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(2-Methylpropyl)amino]acetonitrile

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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